molecular formula C9H12ClNO B6252515 2-(2-chloro-5-methoxyphenyl)ethan-1-amine CAS No. 882674-30-8

2-(2-chloro-5-methoxyphenyl)ethan-1-amine

Cat. No.: B6252515
CAS No.: 882674-30-8
M. Wt: 185.7
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Description

2-(2-chloro-5-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClNO It is a derivative of phenethylamine, characterized by the presence of a chloro and a methoxy group on the benzene ring

Properties

CAS No.

882674-30-8

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methoxyphenyl)ethan-1-amine typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of 2-(2-chloro-5-methoxyphenyl)ethan-1-amine may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Common industrial methods include catalytic hydrogenation and reductive amination .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-chloro-5-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4,5-trimethoxyphenyl)ethanamine: Similar structure with additional methoxy groups.

    2-(4-chloro-2,5-dimethoxyphenyl)ethanamine: Contains both chloro and methoxy groups in different positions.

    2-methylphenethylamine: Lacks the chloro and methoxy substituents.

Uniqueness

2-(2-chloro-5-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of the chloro and methoxy groups, which can influence its chemical reactivity and biological activity.

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